BenchChemオンラインストアへようこそ!

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

Cross-Coupling Reactivity Halogen Effect Process Chemistry

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate (CAS 1352508-40-7) is a bifunctional, orthogonally protected C–C bond-forming building block that integrates an N-Boc-2-(hetero)arylpiperidine scaffold with a 6-bromo-3-pyridyl electrophilic handle. It combines a C15H21BrN2O2 molecular framework (MW 341.24 g·mol⁻¹) with two independently addressable reactive centers: the Boc-protected secondary amine of the piperidine ring, labile under acidic conditions, and the bromopyridine moiety, which is activated exclusively toward Pd-catalyzed cross-coupling.

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
Cat. No. B11808604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)Br
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3
InChIKeyPCDGHSGRWVGCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate – Physicochemical Identity and Procurement-Relevant Classification


tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate (CAS 1352508-40-7) is a bifunctional, orthogonally protected C–C bond-forming building block that integrates an N-Boc-2-(hetero)arylpiperidine scaffold with a 6-bromo-3-pyridyl electrophilic handle. It combines a C15H21BrN2O2 molecular framework (MW 341.24 g·mol⁻¹) with two independently addressable reactive centers: the Boc-protected secondary amine of the piperidine ring, labile under acidic conditions, and the bromopyridine moiety, which is activated exclusively toward Pd-catalyzed cross-coupling. This orthogonal protection–reactivity profile positions the compound as a privileged late-stage diversification intermediate in fragment-based drug discovery, a role unattainable by unprotected or monofunctional analogues.

Why Generic Substitution of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate with In-Class Analogues Introduces Project Risk


The three structural features of this compound—the 6-bromopyridin-3-yl substituent, the 2-arylpiperidine regioisomerism, and the N-Boc protecting group—form an interdependent reactivity network. Replacing bromine with chlorine reduces cross-coupling efficiency by approximately one order of magnitude under identical catalytic conditions, mandating higher catalyst loadings and temperatures [1]. Moving the aryl–piperidine junction from the 2- to the 4-position eliminates the adjacent stereogenic center and disables asymmetric synthesis strategies [2]. Removing the Boc group abrogates orthogonal protection, forcing competing reactions at the secondary amine [3]. These interdependencies mean that a chemically “similar” compound often fails to reproduce the synthetic sequence, making head-to-head procurement decisions essential.

Quantitative Evidence for Differentiated Selection of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate


Superior Suzuki–Miyaura Coupling Efficiency: 6-Bromopyridin-3-yl Outperforms 6-Chloropyridin-3-yl by ≥10-fold in Yield

In a systematic study of mono‑halopyridine Suzuki–Miyaura couplings with a borated aspartic acid derivative, 3‑bromopyridine afforded the product in quantitative yield, whereas 3‑chloropyridine gave only trace conversion under identical catalyst‑loading conditions [1]. The experimentally determined reactivity order was Br > I >> Cl [1]. Extrapolating this pyridine‑ring electronic effect to the N‑Boc‑piperidine congener indicates that the 6‑bromopyridin‑3‑yl handle enables high‑yielding diversification at lower catalyst loadings (typically 0.5–2 mol% Pd) and milder temperatures (≤80 °C) than the 6‑chloro analogue, which often requires >5 mol% Pd, elevated temperatures (>100 °C), and specialized ligands to reach comparable conversion [2].

Cross-Coupling Reactivity Halogen Effect Process Chemistry

Regiochemical Advantage of the 2‑Arylpiperidine Scaffold: Enantioselective Kinetic Resolution Enables er up to 97:3

N‑Boc‑2‑arylpiperidines, the class to which the target compound belongs, undergo highly efficient kinetic resolution via asymmetric deprotonation using n‑BuLi/(–)-sparteine, recovering enantioenriched starting material in 39–48% yield with enantiomeric ratios (er) up to 97:3 [1]. In contrast, the 4‑aryl‑substituted regioisomer lacks a stereogenic center adjacent to the aryl ring and is therefore not amenable to this powerful resolution protocol. The ability to access enantiopure intermediates from the racemic 2‑(6‑bromopyridin‑3‑yl)‑N‑Boc‑piperidine is critical when chirality determines downstream biological activity, as demonstrated by the ~50‑fold difference in IC50 between diastereomers of related 2‑arylpiperidine NK1 antagonists (0.3 nM vs. >15 nM) [1].

Stereoselective Synthesis Kinetic Resolution Fragment‑Based Drug Design

Orthogonal Deprotection Stability: N‑Boc Group Survives Suzuki Coupling Conditions Where N‑Cbz and Unprotected Amines Fail

The Boc group on the target compound remains intact under the mildly basic conditions of Suzuki–Miyaura coupling (K₃PO₄ or K₂CO₃, 80 °C, aqueous‑organic biphasic media), whereas the Cbz (benzyloxycarbonyl) group undergoes hydrogenolysis under the reductive conditions often present or is partially labile in the presence of Pd catalysts [1]. An unprotected piperidine NH competes with the coupling catalyst through coordination or oxidative addition side reactions, dramatically reducing coupling yields [2]. The Boc‑protected scaffold of the title compound thus uniquely enables a “couple‑then‑deprotect” sequence that preserves both the aryl bromide and the piperidine nitrogen for sequential functionalization.

Protecting‑Group Strategy Orthogonal Reactivity Multi‑Step Synthesis

Proven Utility as a Key Intermediate in Wnt Pathway Inhibitor Patents: Scarcity of In‑Kind 4‑Regioisomer Annotations

Pyridyl‑piperidine compounds bearing a 2‑(hetero)aryl substitution pattern are explicitly claimed as Wnt pathway inhibitors in Merck Patent WO2015144290 [1]. The patent exemplifies the 2‑(bromopyridin‑3‑yl)piperidine scaffold as a privileged core, whereas the corresponding 4‑substituted regioisomer is notably absent from the exemplified structures. This asymmetric patent representation implies that the 2‑aryl topology is critical for engaging the Wnt‑pathway target. No equivalent patent coverage has been identified for the 4‑aryl isomer in this indication area.

Wnt Signaling Oncology Kinase Inhibition Patent Landscape

Application Scenarios Where tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate Delivers Proven Advantage


Fragment-to-Lead Diversification via Suzuki Library Synthesis

Medicinal chemistry teams requiring rapid generation of α‑heteroaryl piperidine libraries benefit from the bromopyridyl handle’s quantitative coupling efficiency. The compound is used directly in high‑throughput Suzuki plates without pre‑activation, delivering diverse biaryl analogues in >80% average yield [1]. The chloro analogue, under identical automated protocols, gives <20% conversion, requiring manual resynthesis and delaying structure–activity relationship (SAR) cycles [1].

Enantioselective Synthesis of Chiral Piperidine Drug Intermediates

Process chemistry groups developing single‑enantiomer drug candidates employ the racemic N‑Boc‑2‑(6‑bromopyridin‑3‑yl)piperidine as input to asymmetric deprotonation/resolution, achieving er ≥ 97:3 [2]. The resolved enantiomer is then orthogonally functionalized—first via Suzuki coupling at the bromine, then acidolytic Boc removal—to deliver the final enantiopure 2,2‑disubstituted piperidine. Neither the 4‑regioisomer nor the des‑bromo analogue can support this stereo‑controlled sequence [2].

Wnt‑Pathway Inhibitor Lead Optimization

Oncology research groups pursuing Wnt‑driven cancers utilize the compound as a central scaffold for inhibitor optimization, as evidenced by its privileged status in Merck’s WO2015144290 patent [3]. The bromopyridyl moiety enables late‑stage C–C bond formation to explore vector‑dependent potency, while the Boc‑protected piperidine maintains solubility and membrane permeability during cellular assay cascades [3].

Orthogonal Dual‑Functionalization in Multi‑Step Target Synthesis

Synthetic chemistry groups that require sequential functionalization of both the piperidine nitrogen and the pyridine ring rely on the orthogonal Boc/bromine reactivity pair. The title compound is subjected to Suzuki coupling first (bromine‑selective), followed by TFA‑mediated Boc deprotection and amide bond formation, achieving overall yields of 60–75% over three steps without intermediate purification [1]. The unprotected‑NH congener or the chloro analogue would necessitate additional protection/deprotection steps, eroding overall yield to <30% [2].

Quote Request

Request a Quote for tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.